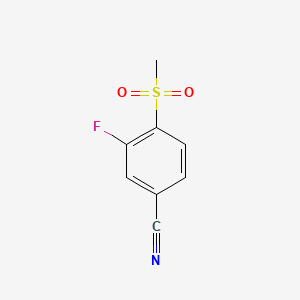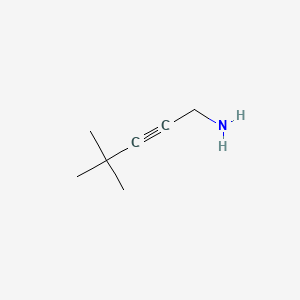
4,4-Diméthyl-2-pentyn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-pentyn-1-amine is an organic compound with the molecular formula C7H13N. It is a derivative of pentyn-1-amine, characterized by the presence of two methyl groups at the fourth carbon and a triple bond between the second and third carbons. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
4,4-Dimethyl-2-pentyn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: 4,4-Dimethyl-2-pentyn-1-amine is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 4,4-Dimethyl-2-pentyn-1-amine is dialkylamines . The compound’s interaction with these targets is influenced by the structure of the amine .
Mode of Action
The mode of action of 4,4-Dimethyl-2-pentyn-1-amine involves a reaction with dialkylamines . The direction of this reaction is a function of the amine structure . For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .
Biochemical Pathways
The compound is involved in reactions with dialkylamines, suggesting it may influence pathways involving these molecules .
Result of Action
The result of the action of 4,4-Dimethyl-2-pentyn-1-amine is the formation of new compounds through its reaction with dialkylamines . For example, 4,4-Dimethyl-3-diethylamino-3-penten-1-al was found to isomerize to 4,4-dimethyl-1-diethylamino-1-penten-3-one .
Action Environment
The action of 4,4-Dimethyl-2-pentyn-1-amine is influenced by the structure of the amine it reacts with . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-pentyn-1-amine can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pentyn-1-al with dialkylamines. The structure of the amine plays a crucial role in this reaction. For instance, morpholine and piperidine undergo regiospecific addition at the carbonyl bond, while diethylamine undergoes 1,4-addition .
Industrial Production Methods
Industrial production methods for 4,4-dimethyl-2-pentyn-1-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-pentyn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alkenes or alkanes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,4-dimethyl-2-pentyn-1-amine include:
- 4,4-Dimethyl-2-pentyn-1-al
- 4,4-Dimethyl-3-diethylamino-3-penten-1-al
- 4,4-Dimethyl-1-diethylamino-1-penten-3-one
Uniqueness
What sets 4,4-dimethyl-2-pentyn-1-amine apart from these similar compounds is its specific structure, which imparts unique reactivity and properties. The presence of the amine group and the triple bond allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.
Propriétés
IUPAC Name |
4,4-dimethylpent-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPPJINJOKJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
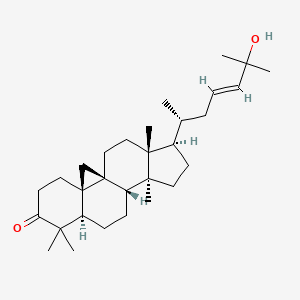
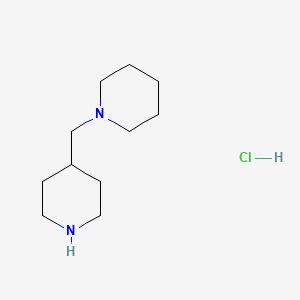
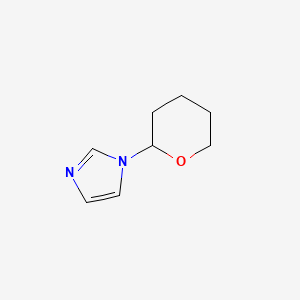

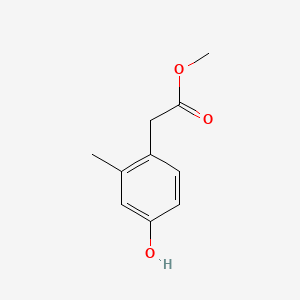
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)
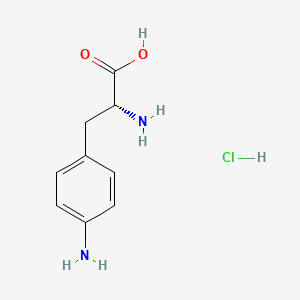
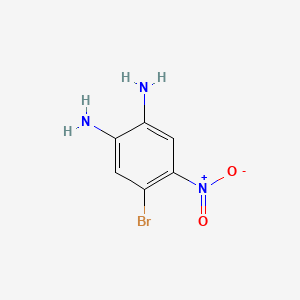
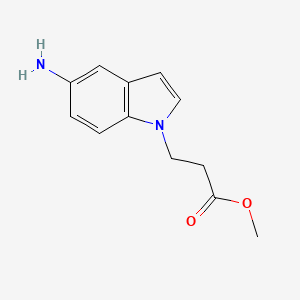
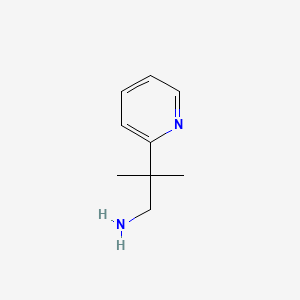
![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
